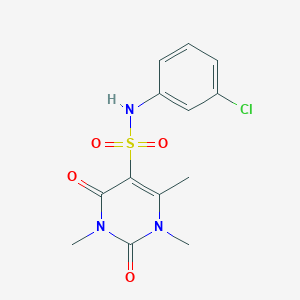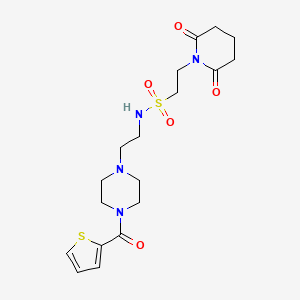![molecular formula C18H15F3N2O B2881947 N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 497060-00-1](/img/structure/B2881947.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C18H15F3N2O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for “N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide” were not found, a related compound, “N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide”, was synthesized in high yield in the reaction between tryptamine and naproxen . The synthesis involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide” consists of 18 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 332.320 Da, and the monoisotopic mass is 332.113647 Da .Scientific Research Applications
Anti-Inflammatory Applications
The compound shares structural similarities with Naproxen , a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Antiviral Applications
Naproxen has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Neuromodulatory Applications
Tryptamine, a component of the compound, is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body .
Sleep and Cognition Regulation
Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Organic Light-Emitting Diode (OLED) Performance
Compounds with a similar structure show a narrow band gap, and the charge injection ability increases with suitable substitution, which leads to improved organic light-emitting diode (OLED) performance .
Potential Role in Drug Development
Due to the importance of amides for the pharmaceutical industry, a coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain a similar compound . This suggests potential applications in drug development .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c19-18(20,21)14-7-5-12(6-8-14)17(24)22-10-9-13-11-23-16-4-2-1-3-15(13)16/h1-8,11,23H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNMLPGZHDNQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)
![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)
![6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2881877.png)
![Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate](/img/structure/B2881879.png)
![2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881880.png)
![N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2881881.png)
![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)

